molecular formula C24H28N2O3 B2611585 (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-34-2

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2611585
CAS No.: 869078-34-2
M. Wt: 392.499
InChI Key: DGANBUKSSCOBGI-HMAPJEAMSA-N
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Description

The compound (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative characterized by:

  • A 2-benzofuran-3-one core with a Z-configuration double bond at position 2.
  • A 7-[(4-methylpiperazin-1-yl)methyl] substituent, enhancing solubility and interaction with charged residues.
  • A 4-isopropylbenzylidene group at position 2, providing lipophilicity and steric bulk.

This structure is optimized for biological activity, particularly in enzyme inhibition, as suggested by docking studies with JAK kinases .

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-16(2)18-6-4-17(5-7-18)14-22-23(28)19-8-9-21(27)20(24(19)29-22)15-26-12-10-25(3)11-13-26/h4-9,14,16,27H,10-13,15H2,1-3H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGANBUKSSCOBGI-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. The process may start with the formation of the benzofuran core, followed by the introduction of the hydroxy group and the piperazine moiety. Common reagents used in these reactions include aldehydes, ketones, and amines, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, temperature control, and purification methods such as crystallization or chromatography are critical to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzofuran core or the piperazine moiety.

    Substitution: Functional groups on the benzofuran core or the piperazine moiety can be substituted with other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups to the benzofuran core or piperazine moiety.

Scientific Research Applications

Therapeutic Potential

Preliminary studies suggest that (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one may have applications in treating conditions such as:

  • Anxiety Disorders : By modulating serotonin pathways.
  • Depression : Potential antidepressant effects through dopamine receptor interaction.
  • Neurodegenerative Diseases : Neuroprotective properties may aid in conditions like Alzheimer’s disease.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the hydroxy group and the piperazine moiety. Common reagents include aldehydes and ketones, with catalysts such as acids or bases facilitating the reactions.

Industrial Production Methods

In industrial settings, production may utilize large-scale batch or continuous flow processes. Key considerations include:

  • Solvent Choice : To optimize yield and purity.
  • Temperature Control : Critical for reaction efficiency.
  • Purification Techniques : Crystallization or chromatography are commonly employed to achieve high purity levels.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuropharmacological Studies : Investigations into its effects on animal models have shown promise in reducing anxiety-like behaviors.
  • In Vitro Studies : Cell culture experiments indicate that it may inhibit certain enzymes involved in neurotransmitter metabolism, suggesting a mechanism for its observed effects.
  • Comparative Studies : Research comparing this compound with similar benzofuran derivatives has highlighted its unique properties, potentially leading to enhanced efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Compound Name / ID Substituent at Position 2 Substituent at Position 7 Key Biological/Physicochemical Properties Reference
Target Compound 4-Isopropylbenzylidene 4-Methylpiperazinylmethyl Balanced lipophilicity/solubility; JAK affinity
CHEMBL4082803 (Anhydrosilychristin) Flavanol-derived benzofuran 3-Hydroxy-2,3-dihydrochromen-4-one Strong JAK docking affinity via dual-core interactions
CHEMBL205924 (Moracin O) Natural benzofuran core Variable phenolic groups JAK inhibition; lower solubility
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-Methoxybenzylidene Methyl Electron-donating methoxy group; reduced steric bulk
(2Z)-7-[(4-Methylpiperidin-1-yl)methyl]-2-(thiophen-2-ylmethylene) analog Thiophen-2-ylmethylene 4-Methylpiperidinylmethyl Thiophene’s sulfur enhances π-stacking; lower basicity vs. piperazine
(2Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazinyl]methyl}-2-(3-methylbenzylidene) analog 3-Methylbenzylidene 4-(2-Hydroxyethyl)piperazinylmethyl Increased polarity; potential for improved pharmacokinetics
(2Z)-2-(3-Fluorobenzylidene)-6-(2-methylallyloxy) analog 3-Fluorobenzylidene 2-Methylallyloxy Fluorine’s electronegativity enhances binding; allyloxy may reduce metabolic stability

Key Research Findings

Docking Studies : Molecular docking (e.g., using AutoDock or MOE ) reveals that the target compound’s 4-methylpiperazine forms a salt bridge with JAK’s Asp1021, while the isopropylbenzylidene group occupies a hydrophobic pocket. This synergy is absent in thiophene or methoxy-substituted analogs .

Synthetic Accessibility : The piperazine moiety in the target compound simplifies synthetic modification compared to natural products like Moracins, enabling scalable derivatization .

Metabolic Stability : Fluorinated analogs (e.g., ) show increased metabolic resistance due to fluorine’s inertness, but their smaller substituents reduce target affinity .

Biological Activity

The compound (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one is a synthetic organic molecule that has garnered attention due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core , which is known for various pharmacological properties, alongside a hydroxy group and a piperazine moiety . The unique combination of these functional groups may enhance its biological activity compared to similar compounds.

Structural Formula

C24H28N2O3\text{C}_{24}\text{H}_{28}\text{N}_2\text{O}_3

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antioxidant Activity : The presence of the hydroxy group may contribute to free radical scavenging.
  • Antimicrobial Properties : Compounds with piperazine derivatives have shown efficacy against various bacterial strains.
  • CNS Activity : The structure suggests potential for blood-brain barrier penetration, indicating possible neuropharmacological effects.

Case Studies and Research Findings

  • PDE5 Inhibition : A study on related compounds suggests that similar structures can inhibit phosphodiesterase type 5 (PDE5), which is crucial in managing erectile dysfunction and pulmonary hypertension. This class of inhibitors has shown promising results in lowering blood pressure in hypertensive models .
  • Antibacterial Activity : A synthesized series of piperazine derivatives demonstrated moderate to strong antimicrobial activity against Salmonella typhi and Bacillus subtilis. The structural features of these compounds were linked to their effectiveness against bacterial strains .
  • Enzyme Inhibition Studies : Research has highlighted the enzyme inhibition potential of benzofuran derivatives, particularly against acetylcholinesterase (AChE) and urease, indicating their role in treating neurodegenerative diseases and gastrointestinal disorders .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
AntimicrobialModerate to strong against specific bacteria
PDE5 InhibitionBlood pressure lowering
Enzyme InhibitionAChE and urease inhibition

Q & A

Q. What analytical methods are recommended for confirming the stereochemical configuration of the (2Z)-isomer in this compound?

The stereochemical assignment of the (2Z)-isomer can be achieved using a combination of X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) . X-ray crystallography provides unambiguous confirmation of the spatial arrangement of substituents by analyzing diffraction patterns of single crystals . For dynamic solutions, NOESY NMR can detect through-space interactions between protons on the benzylidene and benzofuran moieties, which are critical for distinguishing Z/E isomers .

Q. How can researchers validate the purity of this compound after synthesis?

Purity validation requires high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (e.g., at 254 nm) to separate and quantify impurities. A buffered mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 with methanol) ensures optimal resolution of polar by-products, such as unreacted intermediates or oxidation derivatives . Additionally, mass spectrometry (MS) can identify molecular weight discrepancies caused by incomplete substitutions or degradation .

Advanced Research Questions

Q. What strategies mitigate challenges in synthesizing the 4-methylpiperazine and propan-2-ylphenyl substituents?

The 4-methylpiperazine moiety is prone to side reactions during alkylation. A stepwise protection-deprotection approach using tert-butoxycarbonyl (Boc) groups can shield the secondary amine during coupling reactions . For the propan-2-ylphenyl group, microwave-assisted Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) in aqueous media improves yield and reduces reaction time compared to traditional thermal methods .

Q. How should researchers resolve contradictions in bioactivity data caused by solvent-dependent aggregation?

Discrepancies in IC₅₀ values or receptor-binding assays may arise from compound aggregation in aqueous buffers. Use dynamic light scattering (DLS) to detect aggregates and optimize solvent systems (e.g., DMSO-water mixtures with ≤1% DMSO). Parallel surface plasmon resonance (SPR) experiments can validate target engagement by monitoring binding kinetics in real time .

Q. What computational methods predict the impact of substituents on the compound’s solubility and logP?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the 4-methylpiperazine and hydroxy groups on solubility. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) can quantify logP by tracking partition coefficients between hydrophobic/hydrophilic phases .

Methodological Considerations for Data Interpretation

Q. How can impurities from incomplete benzofuran ring closure be identified and quantified?

Impurities like open-chain diketone intermediates or regioisomers can be detected via LC-MS/MS using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Quantify trace impurities (≤0.15%) by comparing peak areas against a calibrated reference standard .

Q. What experimental designs minimize oxidative degradation during long-term stability studies?

Store the compound under inert gas (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. For accelerated stability testing, use forced degradation under H₂O₂ (3% v/v) or UV light (254 nm) to identify degradation pathways. Monitor changes via HPLC-DAD and FTIR to detect carbonyl or quinone formation .

Table: Key Analytical Techniques and Applications

TechniqueApplicationEvidence ID
X-ray crystallographyConfirmation of Z/E configuration and crystal packing
NOESY NMRStereochemical analysis in solution
HPLC-UV/MSPurity validation and impurity profiling
DFT/MD simulationsSolubility and logP prediction
LC-MS/MSQuantification of synthetic by-products

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